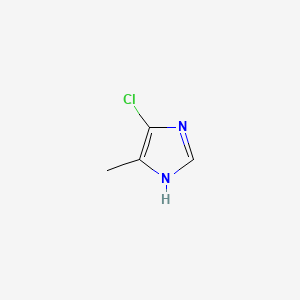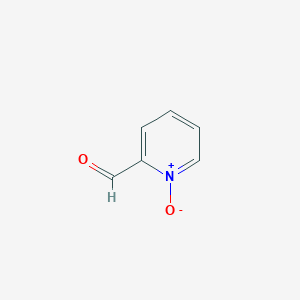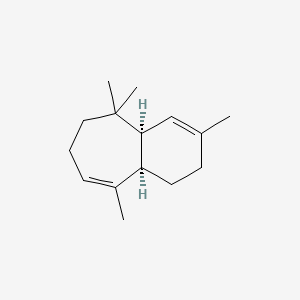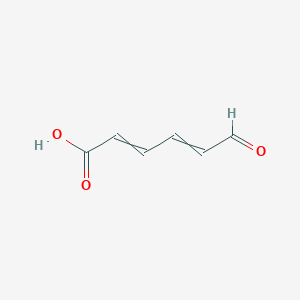![molecular formula C17H18N4O3 B1207401 4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one is a member of coumarins.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Tetrahydrobenzo[b]pyran derivatives, like the specified compound, are synthesized using various methods. For example, they can be efficiently created by reacting aromatic aldehydes, malononitrile, and dimedone with sulfonic acid-functionalized silica as a catalyst (Mohammadi Ziarani et al., 2011). Similarly, other research has focused on the synthesis of related compounds using different catalysts and conditions, such as ammonium dihydrogen phosphate on nano α-Al2O3 (Maleki & Ashrafi, 2014), or Aliquat®336 in water under microwave irradiation (Patra & Mahapatra, 2010).
Metabolic Studies
- KR-31543, structurally similar to the specified compound, has been studied for its metabolism in rats using liquid chromatography/electrospray mass spectrometry. These studies are crucial in understanding the pharmacokinetics and dynamics of such compounds (Kim et al., 2002).
Photoreactivity Studies
- The photochemical behavior of related tetrahydrobenzo[b]pyrans has been explored, providing insights into their reactivity under light-induced conditions. Such studies are important for understanding the stability and potential applications of these compounds in various fields (Hobel & Margaretha, 1990).
Catalytic Properties
- Research on tetrahydrobenzo[b]pyrans also involves investigating their synthesis using various catalysts, highlighting the compound's potential role in catalysis and green chemistry. For instance, the use of starch solution as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans demonstrates the viability of more environmentally friendly methods in chemical synthesis (Hazeri et al., 2014).
Propiedades
Fórmula molecular |
C17H18N4O3 |
|---|---|
Peso molecular |
326.35 g/mol |
Nombre IUPAC |
4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H18N4O3/c1-9-3-4-12-13(7-9)11-5-6-14(10(2)16(11)24-17(12)22)23-8-15-18-20-21-19-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,19,20,21) |
Clave InChI |
XZYPMPKDHQMQGP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)C3=C(C(=C(C=C3)OCC4=NNN=N4)C)OC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



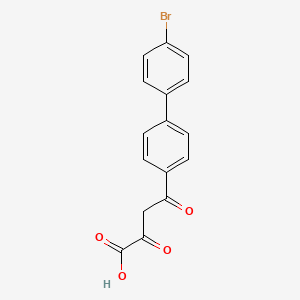

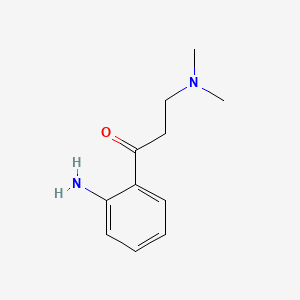
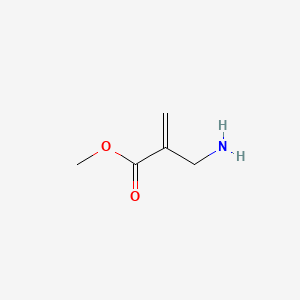
![7-[(1R,2R,3R)-2-(3-fluorooct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1207325.png)
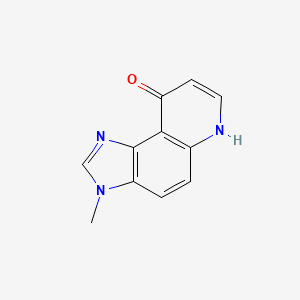
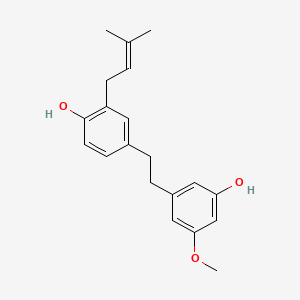
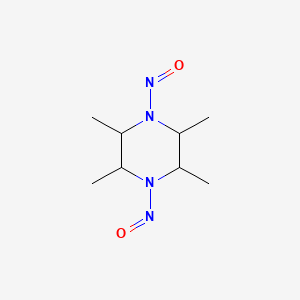
![N-(2-chlorophenyl)-2-[[cyclopropyl(oxo)methyl]amino]-4-methyl-5-thiazolecarboxamide](/img/structure/B1207331.png)
